molecular formula C20H24N2O3 B238389 N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide

N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide

Cat. No. B238389
M. Wt: 340.4 g/mol
InChI Key: LSZYWPOXEPSCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as amides, which are widely used in organic chemistry for their diverse range of properties and functions. MPAA has been found to have several unique properties that make it a promising candidate for a variety of applications, including its ability to selectively bind to certain proteins and its potential as an anti-cancer agent.

Mechanism Of Action

The mechanism of action of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is complex and involves several steps. The compound has been found to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This process is mediated by the formation of a covalent bond between N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide and the target protein, which leads to its degradation. The exact mechanism of this process is still under investigation, but several studies have suggested that it involves the formation of reactive intermediates that are capable of damaging the target protein.

Biochemical And Physiological Effects

N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has several biochemical and physiological effects that have been studied extensively. The compound has been found to selectively bind to certain proteins, leading to their degradation. This process has been found to be effective against several types of cancer, as well as other diseases that are characterized by the overexpression of certain proteins. N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has also been found to have other effects, including its ability to inhibit the activity of certain enzymes and its potential as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to selectively bind to certain proteins, which makes it a powerful tool for studying the function of these proteins. However, the complex synthesis of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide and its potential toxicity limit its use in some experiments. Additionally, the mechanism of action of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is still being studied, which limits its use in some applications.

Future Directions

There are several future directions for research on N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide. One of the most promising areas is its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide and to optimize its use in cancer treatment. Additionally, N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has potential applications in other areas, such as drug development and the study of protein function. Further research is needed to fully explore the potential of this compound and to develop new applications for it.

Synthesis Methods

The synthesis of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide is a complex process that involves several steps. One of the key steps is the reaction of 2-methoxy-4-nitroaniline with phenylacetic acid to form the corresponding amide. This intermediate is then reacted with pentanoyl chloride to produce the final product, N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide. The synthesis of N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has been extensively studied, and several variations of the reaction conditions have been reported in the literature.

Scientific Research Applications

N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has been used extensively in scientific research for several applications. One of the most promising areas of research is its potential as an anti-cancer agent. N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide has been shown to selectively bind to certain proteins that are overexpressed in cancer cells, leading to their destruction. This mechanism of action has been found to be effective against several types of cancer, including breast, lung, and prostate cancer.

properties

Product Name

N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]pentanamide

InChI

InChI=1S/C20H24N2O3/c1-3-4-10-19(23)22-17-12-11-16(14-18(17)25-2)21-20(24)13-15-8-6-5-7-9-15/h5-9,11-12,14H,3-4,10,13H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

LSZYWPOXEPSCIF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2)OC

Origin of Product

United States

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